molecular formula C7H4F2N2O3 B3227330 3,5-Difluoro-4-nitrobenzamide CAS No. 1260882-93-6

3,5-Difluoro-4-nitrobenzamide

Cat. No.: B3227330
CAS No.: 1260882-93-6
M. Wt: 202.11 g/mol
InChI Key: UWRANGRDPHQGBQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzamide typically involves the nitration of 3,5-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3,5-Difluoro-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated nitro compound with different substitution patterns.

    3,5-Dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

3,5-Difluoro-4-nitrobenzamide is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,5-difluoro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRANGRDPHQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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